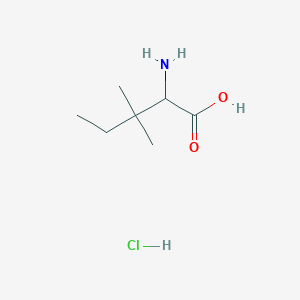

2-Amino-3,3-dimethylpentanoic acid hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-dimethylpentanoic acid hydrochloride typically involves the reaction of 3,3-dimethylbutyraldehyde with ammonia and hydrogen cyanide to form 2-amino-3,3-dimethylpentanenitrile. This intermediate is then hydrolyzed to produce 2-Amino-3,3-dimethylpentanoic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3,3-dimethylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₇H₁₅ClN₂O₂

- Molecular Weight : 178.66 g/mol

- Solubility : Soluble in water

The unique structure of 2-Amino-3,3-dimethylpentanoic acid hydrochloride allows it to participate in numerous chemical reactions, making it a valuable compound in scientific research.

Chemistry

- Building Block in Organic Synthesis : This compound serves as an essential building block in the synthesis of various organic molecules. Its branched structure enables the formation of complex molecules through condensation and substitution reactions.

- Reagent in Chemical Reactions : It is utilized as a reagent in several chemical reactions, contributing to the development of new synthetic methodologies.

Biology

- Enzyme Mechanisms : Research indicates that this compound can be employed to study enzyme mechanisms and protein interactions. Its ability to mimic natural substrates allows for detailed investigations into enzyme kinetics and inhibition.

- Neurotransmitter Modulation : Studies have shown that this compound may influence neurotransmitter systems, particularly gamma-aminobutyric acid (GABA), which is crucial for neuronal excitability and neuroprotection.

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects, particularly in neurodegenerative diseases. Its neuroprotective properties have been highlighted in various studies, suggesting applications in treating conditions such as Alzheimer's and Parkinson's disease.

- Precursor in Pharmaceutical Synthesis : It acts as a precursor in the synthesis of pharmaceutical compounds, contributing to the development of drugs targeting metabolic disorders and neurological conditions.

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is used in the manufacture of specialty chemicals and as an intermediate for synthesizing other compounds.

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective properties of this compound using rodent models subjected to oxidative stress. Results indicated that treatment with this compound led to reduced neuronal cell death and improved functional outcomes, suggesting its potential therapeutic application for neurodegenerative diseases.

Case Study 2: Amino Acid Transport

Research on amino acid transport mechanisms revealed that this compound enhances calcium-dependent transport processes in intestinal epithelial cells. This finding suggests its role in improving nutrient absorption dynamics, which is critical for overall metabolic health.

Mecanismo De Acción

The mechanism of action of 2-Amino-3,3-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an agonist or antagonist at various receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-3,3-dimethylbutanoic acid hydrochloride

- 2-Amino-3,3-dimethylhexanoic acid hydrochloride

- 2-Amino-3,3-dimethylpropanoic acid hydrochloride

Uniqueness

2-Amino-3,3-dimethylpentanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various scientific research applications, particularly in the synthesis of complex organic molecules and the study of amino acid metabolism .

Actividad Biológica

2-Amino-3,3-dimethylpentanoic acid hydrochloride, also known as DMAP (2-amino-3,3-dimethylpentanoic acid), is a branched-chain amino acid that has garnered interest for its biological activity and potential therapeutic applications. This compound is structurally similar to other amino acids, particularly isoleucine, and plays a significant role in various metabolic processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molecular Weight : 145.19 g/mol

- CAS Number : 142937-81-3

- Structure :

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| LogP | 1.5348 |

| PSA | 63.32 Ų |

Neurotransmitter Role

This compound has been studied for its role as a neurotransmitter and its impact on neurological functions. It is believed to influence the levels of various neurotransmitters in the brain, including glutamate and gamma-aminobutyric acid (GABA), which are crucial for maintaining excitatory and inhibitory balance in neuronal signaling.

Case Study: Effects on Neurotransmitter Levels

A study conducted on pilocarpinized rats indicated that treatment with DMAP resulted in significant alterations in the concentrations of several amino acids associated with neurotransmission. Specifically, increases in glutamic acid and glycine were noted, suggesting a potential role for DMAP in modulating excitatory and inhibitory signals in the brain .

Metabolic Functions

As a branched-chain amino acid (BCAA), DMAP is involved in protein synthesis and energy metabolism. BCAAs are known to play critical roles in muscle metabolism during exercise and recovery.

Table 2: Comparison of BCAAs

| Amino Acid | Role in Metabolism | Unique Features |

|---|---|---|

| Isoleucine | Energy production, muscle synthesis | Essential amino acid |

| Leucine | Stimulates muscle protein synthesis | Higher anabolic effects |

| Valine | Supports energy production | Less hydrophobic than isoleucine |

Therapeutic Applications

Research has explored the potential therapeutic applications of DMAP in conditions such as metabolic disorders and neurodegenerative diseases. Its ability to influence neurotransmitter levels may offer benefits in treating conditions characterized by neurotransmitter imbalances.

Case Study: Potential in Neurodegenerative Diseases

In preclinical models of neurodegenerative diseases, administration of DMAP demonstrated protective effects against neuronal cell death and improved cognitive functions. These findings suggest that DMAP may have neuroprotective properties that warrant further investigation.

Propiedades

IUPAC Name |

2-amino-3,3-dimethylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-7(2,3)5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBDVJKSWTVQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142937-81-3 | |

| Record name | 2-amino-3,3-dimethylpentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.